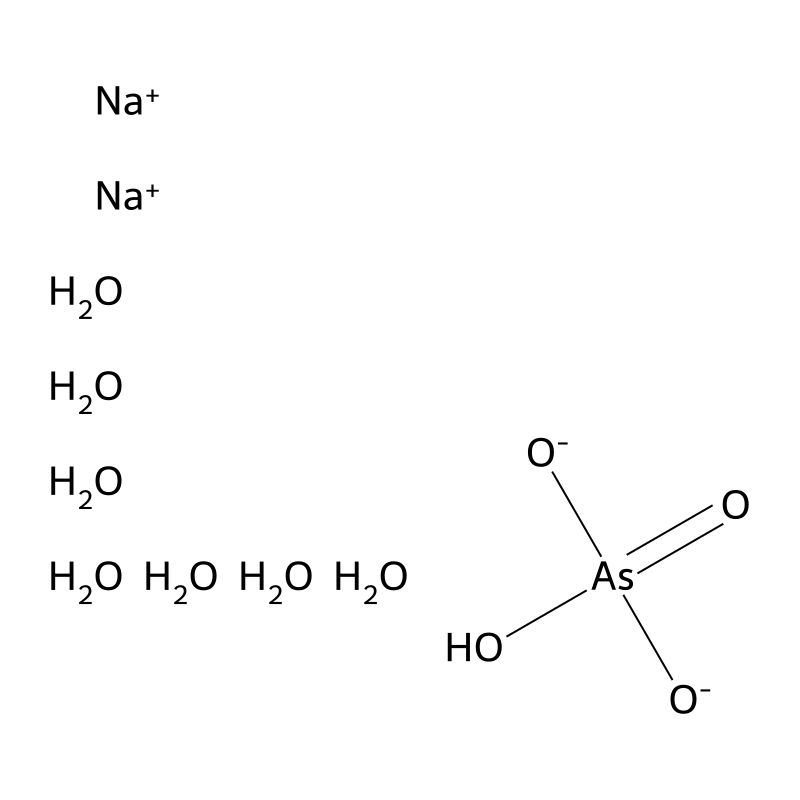

Sodium arsenate heptahydrate

AsHNa2O4

HNa2AsO4

AsH15Na2O11

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

AsHNa2O4

HNa2AsO4

AsH15Na2O11

Molecular Weight

InChI

InChI Key

SMILES

solubility

5.46 g/100 cc water @ 0 °C; 100 g/100 cc water @ 100 °C; sol in glycerol

Solubility in water, g/100ml at 21 °C: 39

Solubility in water, g/100ml at 15 °C: 61 (good)

Synonyms

Canonical SMILES

Analytical Chemistry:

- Internal Standard for Arsenic Quantification: Due to its well-defined structure and high solubility in water, sodium arsenate heptahydrate can be used as an internal standard for various analytical techniques such as inductively coupled plasma mass spectrometry (ICP-MS) and high-performance liquid chromatography (HPLC) . By comparing the signal of the analyte of interest (e.g., another arsenic compound) to the signal of the internal standard, researchers can obtain quantitative measurements that are independent of variations in instrument response or sample matrix effects .

Environmental Science:

- Studying Arsenic Mobility and Bioavailability: As an analogue for naturally occurring arsenate species in the environment, sodium arsenate heptahydrate can be used in laboratory studies to investigate the mobility and bioavailability of arsenic in soil and water systems . Researchers can evaluate how different environmental factors, such as pH, organic matter content, and the presence of other elements, influence the movement and potential uptake of arsenic by plants and microorganisms.

Materials Science:

- Synthesis of Novel Materials: In some cases, sodium arsenate heptahydrate can be used as a precursor for the synthesis of new materials with specific properties. For example, researchers have combined it with other compounds to create nanoporous materials with potential applications in hydrogen storage and catalysis . However, it's crucial to note that such research is conducted in controlled laboratory settings with strict safety protocols in place.

Sodium arsenate heptahydrate, with the chemical formula , is a crystalline compound that appears as a white to colorless solid. It is classified as a dibasic salt of arsenic acid and is soluble in water, forming a weakly basic solution. The compound is recognized for its toxicological properties and is categorized as a confirmed human carcinogen, with potential effects on fertility and organ function upon prolonged exposure .

Sodium arsenate heptahydrate acts as a weak oxidizing agent. It can react with strong reducing agents, producing various arsenic compounds. When mixed with acids, it generates toxic arsine gas, which poses significant health hazards. The compound also reacts with metals such as iron, aluminum, and zinc, leading to corrosion and the release of hydrogen gas .

Key Reactions:- Acid Reaction:

- Metal Reaction:

Sodium arsenate heptahydrate exhibits significant biological activity due to its arsenic content. It has been shown to disrupt cellular processes and can induce oxidative stress in biological systems. Chronic exposure may lead to carcinogenic effects, particularly affecting the skin, lungs, and bladder. Additionally, it has been implicated in reproductive toxicity and developmental issues in animal studies .

Sodium arsenate heptahydrate can be synthesized through various methods:

- Neutralization Method: Reacting arsenic acid with sodium hydroxide.

- Direct Reaction: Mixing sodium carbonate with arsenic trioxide in water.

- Crystallization: Dissolving sodium arsenate in water and allowing it to crystallize under controlled conditions.

Sodium arsenate heptahydrate has several applications:

- Agriculture: Used as a herbicide and insecticide.

- Wood Preservation: Acts as a preservative against fungi and insects.

- Analytical Chemistry: Utilized in various analytical procedures for detecting arsenic.

- Laboratory Reagent: Employed in biochemical assays and synthesis of other arsenic compounds.

Studies have shown that sodium arsenate heptahydrate interacts with various biological molecules, including proteins and nucleic acids. Its ability to induce oxidative stress can lead to DNA damage, which is a precursor for carcinogenesis. Furthermore, its interactions with metal ions can alter its bioavailability and toxicity profile .

Sodium arsenate heptahydrate shares similarities with several other arsenic compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Solubility | Toxicity Level | Unique Features |

|---|---|---|---|---|

| Sodium arsenate | Soluble | High | Monobasic form; less toxic than heptahydrate | |

| Arsenic trioxide | Insoluble | Very High | Highly toxic; used in glass production | |

| Sodium hydrogen arsenate | Soluble | High | Monobasic; used in analytical chemistry | |

| Lead arsenate | Insoluble | Very High | Used historically as an insecticide |

Sodium arsenate heptahydrate's unique properties lie in its heptahydrate form, which affects its solubility and reactivity compared to other arsenic compounds.

Physical Description

COLOURLESS CRYSTALS.

COLOURLESS-TO-WHITE CRYSTALS OR POWDER.

Color/Form

Boiling Point

Density

1.87

1.9 g/cm³

1.87 g/cm³

Odor

Melting Point

57 °C when rapidly heated

130 °C

UNII

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

7778-43-0

Associated Chemicals

Wikipedia

General Manufacturing Information

Analytic Laboratory Methods

Analyte: Arsenic; matrix: air; range: 0.05-2.0 ug/sample; procedure: filter/arsine generation, (AAS) atomic absorption spectrometry; arsenic; precision: 10.7% RSD (analytical) /Arsenic/

Analyte: arsenic; matrix: air; range 1.0-25 ug/sample; procedure: arsine generation-colorimetric; precision: 4-9% average deviation /Arsenic/

Analyte: Arsenic, matrix: air, procedure: filter collection, acid digestion, ICP-AES (inductively coupled plasma-atomic emission spectroscopy) analysis, range: 5-2000 ug/cu m, precision: 13 ng/ml detection limit. /Arsenic/

For more Analytic Laboratory Methods (Complete) data for DISODIUM ARSENATE HEPTAHYDRATE (6 total), please visit the HSDB record page.